molecular formula C15H10ClN3O3S B5658152 3-CHLORO-6-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-6-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B5658152
M. Wt: 347.8 g/mol
InChI Key: RIZAYBNEJJBGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-nitro-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-nitro-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including nitration, chlorination, and amide formation. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the formation of the carboxamide by reacting the chlorinated nitrobenzothiophene with pyridin-3-ylmethylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-nitro-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted benzothiophene derivatives .

Scientific Research Applications

3-Chloro-6-nitro-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzothiophene: Lacks the chloro and pyridinylmethyl groups.

    6-Chlorobenzothiophene: Lacks the nitro and pyridinylmethyl groups.

    N-(Pyridin-3-ylmethyl)benzothiophene-2-carboxamide: Lacks the nitro and chloro groups.

Uniqueness

3-Chloro-6-nitro-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the combination of functional groups it possesses. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-chloro-6-nitro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-13-11-4-3-10(19(21)22)6-12(11)23-14(13)15(20)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZAYBNEJJBGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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